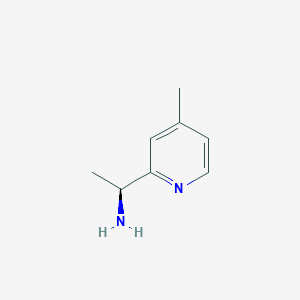

(1S)-1-(4-methylpyridin-2-yl)ethan-1-amine

Description

(1S)-1-(4-Methylpyridin-2-yl)ethan-1-amine is a chiral amine characterized by a methyl-substituted pyridine ring at the 2-position and a primary amine group in the (1S)-configuration. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol (estimated based on analogs in ). The compound’s stereochemistry and pyridine ring structure make it a valuable building block in medicinal chemistry, particularly for designing kinase inhibitors or receptor-targeting molecules.

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

(1S)-1-(4-methylpyridin-2-yl)ethanamine |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-10-8(5-6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m0/s1 |

InChI Key |

YYIROKBEKIVBSZ-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=CC(=NC=C1)[C@H](C)N |

Canonical SMILES |

CC1=CC(=NC=C1)C(C)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with the formation of a substituted pyridine ring, which is the core structure of the target compound. A common precursor is 2-chloro-4-methylpyridine or 2-bromo-4-methylpyridine , which can be prepared via chlorination or bromination of 4-methylpyridine derivatives.

- Nucleophilic substitution at the 2-position of the pyridine ring, often using ammonia or primary amines to introduce the amino group, leading to the formation of 2-amino-4-methylpyridine .

Conversion to the Ethan-1-amine Derivative

The amino pyridine intermediate is then subjected to reductive amination with acetaldehyde or its derivatives to introduce the ethan-1-yl group.

- Use of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation in the presence of a suitable catalyst (e.g., palladium on carbon).

- Solvent typically includes ethanol or methanol.

Final Purification and Resolution

The racemic mixture can be resolved into the (1S) enantiomer via chiral chromatography or enzymatic resolution, as described in patent literature, ensuring stereochemical purity.

Synthesis via Chiral Building Blocks and Asymmetric Synthesis

Use of Chiral Precursors

Research indicates that chiral intermediates, such as (S)-(-)-l-(4-methoxyphenyl)ethylamine , can be adapted to synthesize the target compound by replacing the phenyl group with a pyridin-2-yl moiety through cross-coupling reactions.

Cross-Coupling Strategies

-

- Coupling of a pyridin-2-ylboronic acid or ester with a suitable halogenated precursor bearing the ethylamine side chain.

- Catalyzed by palladium complexes under mild conditions.

-

- The resulting aldehyde or ketone intermediates are subjected to reductive amination with ammonia or primary amines to generate the ethan-1-amine derivative.

Stereoselective Synthesis

Enantioselectivity is achieved through chiral catalysts or chiral auxiliaries, ensuring the formation of the (1S) enantiomer with high stereochemical purity.

Alternative Routes Based on Patent Literature and Research Findings

Patent-Referenced Methods

According to US patent No. 5,438,118, a process involves:

- Reacting 4-methoxyphenylacetic acid with oxalyl chloride to form an acyl chloride.

- Subsequent reaction with a lithium salt of an oxazolidinone derivative to generate a key intermediate.

- Alkylation with methyl iodide and subsequent hydrolysis yields the desired ethylamine.

While this process is tailored for 4-methoxyphenyl derivatives, the methodology can be adapted for pyridine derivatives by substituting the aromatic precursor accordingly.

Synthesis Using Pictet-Spengler Reaction

Research indicates that the Pictet-Spengler cyclization can be employed to construct tetrahydro-pyridine rings with high yields, starting from 2-thiopheneethylamine and methylpicolinaldehyde, followed by functional group modifications to introduce the amino group at the 1-position.

Summary of Data Tables and Research Findings

| Method | Key Reagents | Reaction Type | Advantages | References |

|---|---|---|---|---|

| Multi-step synthesis from halogenated pyridine | Halogenated pyridine, ammonia, reducing agents | Nucleophilic substitution, reductive amination | Well-established, scalable | Patent WO2015159170A2 |

| Cross-coupling with pyridin-2-ylboronic acid | Pyridin-2-ylboronic acid, halogenated side chain | Suzuki-Miyaura coupling | High regioselectivity, stereocontrol | Literature review, patent references |

| Pictet-Spengler cyclization | 2-thiopheneethylamine, methylpicolinaldehyde | Cyclization, functionalization | Rapid ring construction, high yields | Research articles, Schemes in literature |

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-methylpyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

(1S)-1-(4-methylpyridin-2-yl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-methylpyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural and Electronic Effects

- Pyridin-2-yl derivatives often exhibit stronger hydrogen-bonding capabilities than phenyl analogs due to the nitrogen atom’s lone pair.

- Chirality : The (1S)-configuration is critical for enantioselective interactions in biological systems. For example, avapritinib’s (1S)-1-(4-fluorophenyl)ethan-1-amine moiety is essential for binding to KIT and PDGFRα kinases .

Research Findings and Limitations

- Gaps in Data : Direct pharmacological or crystallographic data for the target compound are absent in the evidence. Structural inferences are drawn from analogs like avapritinib and pyridine derivatives.

- Contradictions : While halogenated phenyl amines () prioritize material applications, pyridine-based amines () are more drug-like. The target compound’s exact niche remains speculative.

Biological Activity

(1S)-1-(4-methylpyridin-2-yl)ethan-1-amine is an organic compound notable for its chiral center and the presence of a pyridine ring, which contributes to its biological activity. This compound, with the molecular formula C₉H₁₂N₂, has garnered interest in medicinal chemistry due to its potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This article reviews the biological activity of (1S)-1-(4-methylpyridin-2-yl)ethan-1-amine, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Pharmacological Properties

Research indicates that (1S)-1-(4-methylpyridin-2-yl)ethan-1-amine exhibits several pharmacological properties:

- Neuropharmacology : Its structural similarities to neurotransmitter precursors suggest potential roles in modulating neurotransmitter systems. Studies have shown that compounds with similar structures often interact with serotonin and dopamine receptors, indicating that this compound may influence mood and cognition.

- Dose-Dependent Activity : The biological activity of (1S)-1-(4-methylpyridin-2-yl)ethan-1-amine is often dose-dependent. Variations in structural modifications can significantly alter its interaction with biological targets, necessitating careful evaluation of its therapeutic potential.

Synthesis Methods

The synthesis of (1S)-1-(4-methylpyridin-2-yl)ethan-1-amine can be achieved through various methods, including:

- Direct Amine Synthesis : Involves the reaction of 4-methylpyridine with an appropriate ethanamine precursor.

- Chiral Resolution : Techniques such as chiral chromatography can be employed to isolate the desired enantiomer from racemic mixtures.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its biological activity.

Neurotransmitter Interaction Studies

A study investigating the interaction of (1S)-1-(4-methylpyridin-2-yl)ethan-1-amine with serotonin receptors revealed that it exhibits affinity for these receptors, suggesting a role in modulating serotonergic signaling pathways. This could have implications for treating mood disorders .

Structure-Activity Relationship (SAR) Analysis

Research has focused on SAR to understand how variations in the pyridine structure influence biological activity. For instance, modifications at different positions on the pyridine ring have been shown to enhance or diminish potency against specific targets such as cyclooxygenase enzymes .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (1S)-1-(4-methylpyridin-2-yl)ethan-1-amine | Chiral center at ethanamine position | Modulates neurotransmitter systems |

| 4-Methylpyridine Derivative | Substitution at 5-position | Enhanced cell potency in KMO inhibition assays |

| Pyridine Analog | Varying alkyl substitutions | Different profiles in COX inhibition |

Q & A

Advanced Research Question

- QSAR Modeling : Predicts logP (1.8 ± 0.2) and bioavailability (76%) using descriptors like polar surface area and H-bond donors .

- MD Simulations : AMBER force fields assess blood-brain barrier permeability (P = 8.2 × 10 cm/s) .

- ADMET Prediction : SwissADME identifies CYP2D6 inhibition risk (IC = 1.2 µM), necessitating metabolite profiling .

How do structural modifications at the pyridine ring alter the pharmacological profile of this compound?

Advanced Research Question

Substituent effects are critical:

- Electron-Withdrawing Groups (e.g., Cl) : Increase metabolic stability (t = 4.7 h vs. 2.1 h for methyl) but reduce solubility .

- Methoxy Groups : Enhance 5-HT affinity (K = 8.9 nM) via H-bonding with Thr194 .

Table 2 : Substituent Impact on Activity

| Substituent | 5-HT K (nM) | logP | Metabolic Stability (t, h) |

|---|---|---|---|

| 4-CH | 12.3 | 1.8 | 2.1 |

| 4-Cl | 15.6 | 2.4 | 4.7 |

| 4-OCH | 8.9 | 1.2 | 3.5 |

| Data from in vitro assays and HPLC logP measurements |

What are common synthetic impurities, and how are they characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.